molecular formula C13H21Cl2N3 B2483614 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride CAS No. 2460750-13-2

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride

Cat. No.: B2483614
CAS No.: 2460750-13-2
M. Wt: 290.23
InChI Key: CBHJOBXSACOELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride is a chemical compound with the molecular formula C13H19N3.2ClH and a molecular weight of 290.24 g/mol . This compound is known for its unique structure, which includes a cyclopenta[d]pyrimidine ring fused with a piperidine moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride typically involves the following steps :

    Formation of the Cyclopenta[d]pyrimidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[d]pyrimidine ring.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the cyclopenta[d]pyrimidine intermediate.

    Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets . It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}piperidine dihydrochloride is unique due to its specific structural features and the presence of both a cyclopenta[d]pyrimidine ring and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-methyl-2-piperidin-4-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.2ClH/c1-9-11-3-2-4-12(11)16-13(15-9)10-5-7-14-8-6-10;;/h10,14H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHJOBXSACOELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)C3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.